molecular formula C11H16N2O B1469139 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine CAS No. 1340272-26-5

1-[(4-Methoxyphenyl)methyl]azetidin-3-amine

Cat. No.: B1469139
CAS No.: 1340272-26-5
M. Wt: 192.26 g/mol
InChI Key: WYFPLKXDIHFKCE-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]azetidin-3-amine is a chemical compound with the molecular formula C11H16N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine typically involves the reaction of 4-methoxybenzylamine with an appropriate azetidinone precursor. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the azetidinone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the azetidine ring can produce a primary amine .

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain can facilitate binding to specific sites, while the methoxybenzyl group can enhance lipophilicity and membrane permeability. These properties make it a valuable compound for drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)azetidin-3-amine
  • 1-(4-Methoxybenzyl)azetidin-2-one
  • 1-(4-Methoxybenzyl)pyrrolidin-3-amine

Uniqueness

1-[(4-Methoxyphenyl)methyl]azetidin-3-amine is unique due to its specific combination of a methoxybenzyl group and an azetidine ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. Its unique reactivity profile makes it particularly useful in synthetic organic chemistry and medicinal research .

Properties

CAS No.

1340272-26-5

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]azetidin-3-amine

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-9(3-5-11)6-13-7-10(12)8-13/h2-5,10H,6-8,12H2,1H3

InChI Key

WYFPLKXDIHFKCE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CC(C2)N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C2)N

Origin of Product

United States

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